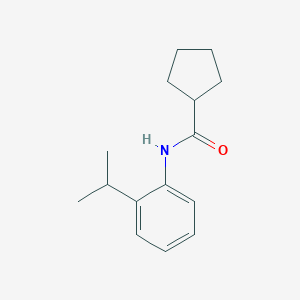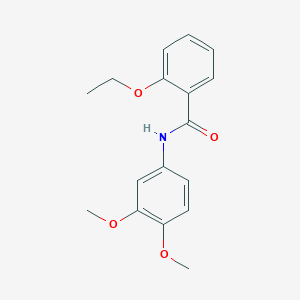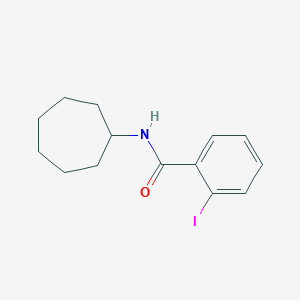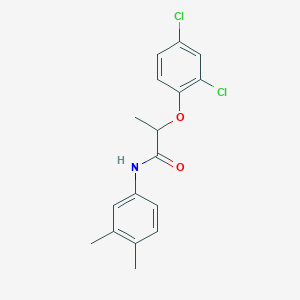![molecular formula C17H14ClNO5 B291730 Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate](/img/structure/B291730.png)
Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCB-DT, and it is a member of the terephthalate family of compounds. DCB-DT has been synthesized using various methods, and its properties have been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
DCB-DT works by binding to specific target molecules, such as amyloid fibrils, proteins, or DNA. Once bound, DCB-DT undergoes a conformational change, which results in a change in its fluorescence properties. This change in fluorescence can be used to detect the presence of the target molecule or to monitor its interaction with other molecules.
Biochemical and Physiological Effects:
DCB-DT has been shown to have minimal toxicity in vitro, making it a promising candidate for use in various biomedical applications. However, further studies are needed to determine its toxicity in vivo and its potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DCB-DT in lab experiments is its high sensitivity and selectivity for specific target molecules. Additionally, DCB-DT is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using DCB-DT is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for DCB-DT research, including the development of new synthesis methods to improve its solubility and reduce its toxicity. Additionally, DCB-DT could be used to study the interaction between other molecules, such as enzymes or receptors, and to develop new diagnostic and therapeutic tools for various diseases. Finally, DCB-DT could be used as a tool for studying the structure and function of biological macromolecules, such as proteins and nucleic acids.
Méthodes De Synthèse
DCB-DT can be synthesized using various methods, including Suzuki coupling, Sonogashira coupling, and Stille coupling. The most common method used for synthesizing DCB-DT is the Suzuki coupling method, which involves the reaction of 2-chlorobenzoyl chloride with dimethyl terephthalate in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography to obtain DCB-DT.
Applications De Recherche Scientifique
DCB-DT has various scientific research applications, including its use as a fluorescent probe for detecting amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. DCB-DT has also been used to study the interaction between proteins and small molecules, as well as the binding of small molecules to DNA. Additionally, DCB-DT has been used as a photosensitizer in photodynamic therapy, which is a cancer treatment that involves the use of light and a photosensitizing agent to destroy cancer cells.
Propriétés
Formule moléculaire |
C17H14ClNO5 |
|---|---|
Poids moléculaire |
347.7 g/mol |
Nom IUPAC |
dimethyl 2-[(2-chlorobenzoyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H14ClNO5/c1-23-16(21)10-7-8-12(17(22)24-2)14(9-10)19-15(20)11-5-3-4-6-13(11)18/h3-9H,1-2H3,(H,19,20) |
Clé InChI |
ZDFDDBPLKKQDPO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2Cl |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate](/img/structure/B291649.png)





![N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291659.png)
![Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate](/img/structure/B291661.png)




